An In-depth Technical Guide to Cefpodoxime Proxetil Impurity B
An In-depth Technical Guide to Cefpodoxime Proxetil Impurity B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cefpodoxime Proxetil Impurity B, a known process-related impurity of the third-generation cephalosporin antibiotic, Cefpodoxime Proxetil. This document details its chemical structure, analytical data, and a plausible synthetic pathway, offering valuable insights for researchers and professionals involved in drug development and quality control.
Chemical Identity and Structure
Cefpodoxime Proxetil Impurity B is structurally similar to the active pharmaceutical ingredient, Cefpodoxime Proxetil. The key difference lies in the substituent at the 3-position of the cephem nucleus. In Impurity B, this position is occupied by a methyl group, whereas in Cefpodoxime Proxetil, it is a methoxymethyl group.
The chemical name for Cefpodoxime Proxetil Impurity B is (1RS)-1-[[(1-methylethoxy)carbonyl]oxy]ethyl (6R, 7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .[1]
Table 1: Chemical and Physical Properties of Cefpodoxime Proxetil Impurity B
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅N₅O₈S₂ | [1][2] |
| Molecular Weight | 527.57 g/mol | [1][2] |
| CAS Number | 947692-14-0 | [1][2] |
| Appearance | White to pale yellow or light brown, amorphous powder (inferred from Cefpodoxime Proxetil) | [3] |
| Solubility | Very slightly soluble or practically insoluble in water, very soluble in acetonitrile and in methanol, freely soluble in anhydrous ethanol (inferred from Cefpodoxime Proxetil) | [3] |
Analytical Data
The identification and quantification of Cefpodoxime Proxetil Impurity B are crucial for ensuring the quality and safety of Cefpodoxime Proxetil drug products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed for this purpose.
Chromatographic Data
Cefpodoxime Proxetil Impurity B is typically resolved from Cefpodoxime Proxetil and other related substances using reversed-phase HPLC. The European Pharmacopoeia specifies a method where Impurity B appears as two diastereoisomeric peaks.[3]
Table 2: Chromatographic Data for Cefpodoxime Proxetil Impurity B
| Parameter | Value | Reference |
| Relative Retention Time (Diastereoisomer I) | ~0.68 (with reference to Cefpodoxime Proxetil Diastereoisomer II) | [3] |
| Relative Retention Time (Diastereoisomer II) | ~0.85 (with reference to Cefpodoxime Proxetil Diastereoisomer II) | [3] |
Spectroscopic Data
Mass spectrometry is a key tool for the structural confirmation of Cefpodoxime Proxetil Impurity B.
Table 3: Mass Spectrometry Data for Cefpodoxime Proxetil Impurity B (Diastereomer I)
| Ion | m/z | Reference |
| [M+H]⁺ | 528.4 | [4] |
| [M+Na]⁺ | 550.3 | [4] |
Formation and Synthesis
Cefpodoxime Proxetil Impurity B is understood to be a process-related impurity, meaning it is typically formed during the synthesis of the Cefpodoxime Proxetil drug substance rather than as a degradation product.[5] Its formation is attributed to the use of a different starting material for the cephalosporin nucleus.
The synthesis of Cefpodoxime Proxetil typically starts from 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA). However, if the starting material contains 7-amino-3-methyl-3-cephem-4-carboxylic acid (7-ADCA), the subsequent synthetic steps will lead to the formation of Cefpodoxime Proxetil Impurity B.
Logical Formation Pathway
The following diagram illustrates the plausible formation pathway of Cefpodoxime Proxetil Impurity B alongside the main synthesis route of Cefpodoxime Proxetil.
Experimental Protocols
The following are generalized experimental protocols for the analysis of Cefpodoxime Proxetil Impurity B based on methods described in the literature. Researchers should validate these methods for their specific instrumentation and requirements.
High-Performance Liquid Chromatography (HPLC) Method for Related Substances
This method is adapted from the European Pharmacopoeia for the analysis of related substances in Cefpodoxime Proxetil.[3]
Table 4: HPLC Method Parameters
| Parameter | Description |
| Column | End-capped octadecylsilyl silica gel for chromatography (5 µm), 4.6 mm x 150 mm |
| Mobile Phase A | Anhydrous formic acid : Methanol : Water (1:400:600 V/V/V) |
| Mobile Phase B | Anhydrous formic acid : Water : Methanol (1:50:950 V/V/V) |
| Gradient | Time (min) |
| 0 - 65 | |
| 65 - 145 | |
| 145 - 155 | |
| 155.1 - 165 | |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 20 °C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Solvent Mixture | Glacial acetic acid : Acetonitrile : Water (2:99:99 V/V/V) |
Sample Preparation:
-
Test Solution: Dissolve 50 mg of the substance to be examined in the solvent mixture and dilute to 50.0 mL with the solvent mixture.
-
Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the solvent mixture.
-
Reference Solution (b): Dissolve 5 mg of Cefpodoxime Proxetil for peak identification CRS (containing impurities B, C, and D) in 5.0 mL of the solvent mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Identification
The following method is based on the work of Li et al. (2014) for the characterization of impurities.[6]
Table 5: LC-MS Method Parameters
| Parameter | Description |
| Chromatographic System | As described in the HPLC method above. |
| Mass Spectrometer | Triple quadrupole or ion trap mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 65.0 L/h |
| Ion Source Gas 2 | 60.0 L/h |
| Ion Spray Voltage | 5500 V |
| Temperature | 500.0 °C |
| Scan Range | m/z 50 to 1200 |
Experimental Workflow for Impurity Identification:
Conclusion
Cefpodoxime Proxetil Impurity B is a critical process-related impurity that requires careful monitoring during the manufacturing of Cefpodoxime Proxetil. A thorough understanding of its chemical structure, analytical properties, and formation pathway is essential for developing robust control strategies to ensure the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to address the challenges associated with this impurity.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. An improved method for preparation of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cefpodoxime Proxetil EP Impurity B | CAS No- 947692-14-0 | Simson Pharma Limited [simsonpharma.com]
- 6. Cefpodoxime Impurities | 80210-62-4 Certified Reference Substance [alfaomegapharma.com]
